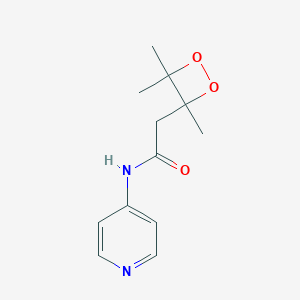
N-pyridin-4-yl-2-(3,4,4-trimethyldioxetan-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-pyridin-4-yl-2-(3,4,4-trimethyldioxetan-3-yl)acetamide, commonly known as PTA, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. PTA is a heterocyclic compound that contains a pyridine ring and a dioxetane moiety. In
Mecanismo De Acción
Upon activation, PTA generates singlet oxygen, which can induce oxidative damage to biomolecules. In PDT, PTA is administered to the patient and then activated by light of a specific wavelength. The activated PTA generates singlet oxygen, which can selectively kill cancer cells. In the case of ROS detection, PTA reacts with ROS to produce chemiluminescence, which can be detected by a luminometer.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of PTA depend on its concentration, activation method, and target molecules. In PDT, PTA can induce cell death in cancer cells by generating singlet oxygen, which can cause oxidative damage to biomolecules. In ROS detection, PTA can react with ROS to produce chemiluminescence, which can be used to quantify the amount of ROS in biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PTA has several advantages for lab experiments, such as its ability to selectively generate singlet oxygen and its high sensitivity for detecting ROS. However, PTA has some limitations, such as its low solubility in water and its potential toxicity to cells at high concentrations.
Direcciones Futuras
PTA has great potential for future research in various fields, such as cancer therapy, ROS detection, and material science. Some future directions for PTA research include developing new PTA derivatives with improved solubility and biocompatibility, exploring new applications of PTA in material science, and investigating the mechanism of action of PTA in biological systems.
In conclusion, PTA is a unique chemical compound that has gained significant attention in the field of scientific research due to its ability to generate singlet oxygen and its high sensitivity for detecting ROS. PTA has been used in various applications, such as cancer therapy and ROS detection, and has great potential for future research.
Métodos De Síntesis
The synthesis of PTA involves the reaction of 4-chloropyridine with 3,4,4-trimethyldioxetan-2-one in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield PTA. The yield of PTA can be optimized by adjusting the reaction conditions, such as temperature, time, and solvent.
Aplicaciones Científicas De Investigación
PTA has been widely used in scientific research due to its unique properties, such as its ability to generate singlet oxygen upon activation. Singlet oxygen is a highly reactive species that can induce oxidative damage to biomolecules, such as DNA, proteins, and lipids. Therefore, PTA has been used as a photosensitizer in photodynamic therapy (PDT) for cancer treatment. In addition, PTA has been used as a chemiluminescent probe for detecting reactive oxygen species (ROS) in biological systems.
Propiedades
Número CAS |
110933-25-0 |
|---|---|
Nombre del producto |
N-pyridin-4-yl-2-(3,4,4-trimethyldioxetan-3-yl)acetamide |
Fórmula molecular |
C12H16N2O3 |
Peso molecular |
236.27 g/mol |
Nombre IUPAC |
N-pyridin-4-yl-2-(3,4,4-trimethyldioxetan-3-yl)acetamide |
InChI |
InChI=1S/C12H16N2O3/c1-11(2)12(3,17-16-11)8-10(15)14-9-4-6-13-7-5-9/h4-7H,8H2,1-3H3,(H,13,14,15) |
Clave InChI |
XNHJHNYPBHQOSU-UHFFFAOYSA-N |
SMILES |
CC1(C(OO1)(C)CC(=O)NC2=CC=NC=C2)C |
SMILES canónico |
CC1(C(OO1)(C)CC(=O)NC2=CC=NC=C2)C |
Sinónimos |
3-(N-(4-pyridino)carbamoyl)methyl-3,4,4-trimethyl-1,2-dioxetane 3-PCMTD |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



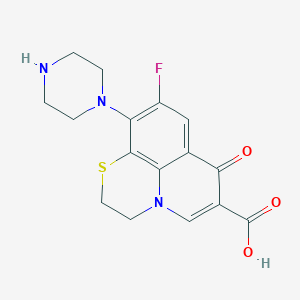
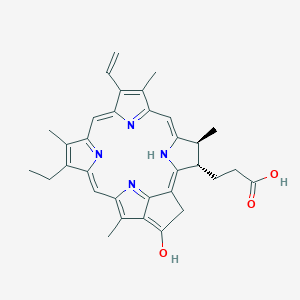


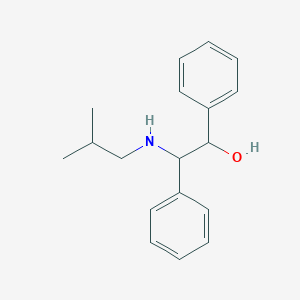
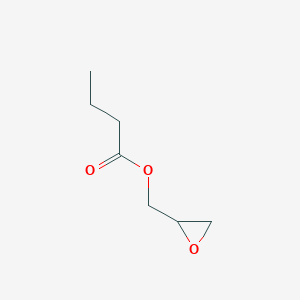
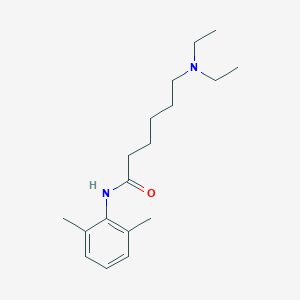
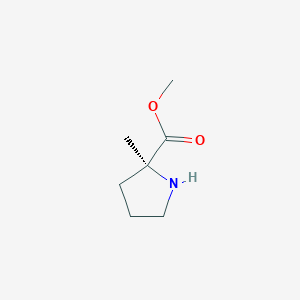
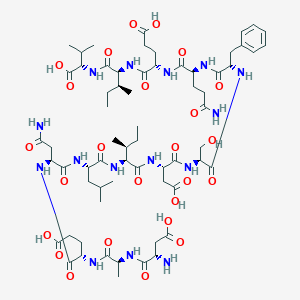
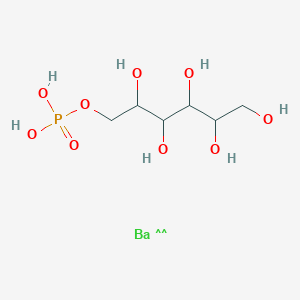
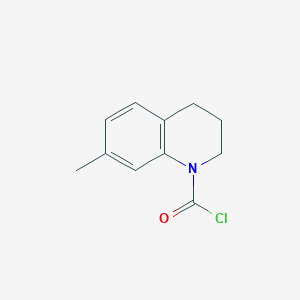
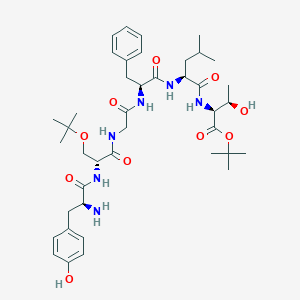
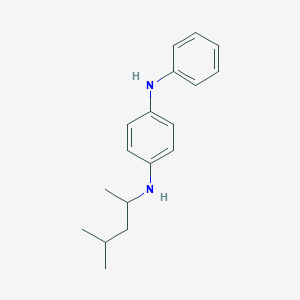
![Methyl (2S)-5-[(Z)-cyano-[(5S)-5-methoxycarbonylpyrrolidin-2-ylidene]methyl]-3,4-dihydro-2H-pyrrole-2-carboxylate](/img/structure/B11461.png)